molecular formula C14H10N2O B168851 N-(3-cyanophenyl)benzamide CAS No. 141990-91-2

N-(3-cyanophenyl)benzamide

Cat. No. B168851
M. Wt: 222.24 g/mol
InChI Key: UCPDMPHZMMJOJJ-UHFFFAOYSA-N
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Description

“N-(3-cyanophenyl)benzamide” is a chemical compound with the molecular formula C14H10N2O and a molecular weight of 222.25 . It is a white to yellow powder or crystals .


Synthesis Analysis

Benzamides, including “N-(3-cyanophenyl)benzamide”, can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The InChI code for “N-(3-cyanophenyl)benzamide” is 1S/C14H10N2O/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12/h1-9H,(H,16,17) .


Chemical Reactions Analysis

Benzamides, including “N-(3-cyanophenyl)benzamide”, are usually produced from the reaction between carboxylic acids and amines at high temperature . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

“N-(3-cyanophenyl)benzamide” is a white to yellow powder or crystals . It has a molecular weight of 222.25 .

Scientific Research Applications

  • Radioisotopes and Melanoma Imaging :N-(dialkylaminoalkyl)benzamides, closely related to N-(3-cyanophenyl)benzamide, have been utilized in melanoma imaging. Radioiodinated derivatives of these benzamides have shown promise in scintigraphy and single-photon emission computed tomography (SPECT) for melanoma metastases detection. Their structure-activity relationship suggests that blood clearance rates and metabolic stability are critical for benzamide uptake in melanoma, offering potential for both imaging and radionuclide therapy in patients (Eisenhut et al., 2000).

  • Chemosensors for Cyanide Detection :N-nitrophenyl benzamide derivatives, similar to N-(3-cyanophenyl)benzamide, have been developed as chemosensors for detecting cyanide in aqueous environments. These compounds leverage cyanide's strong affinity toward the acyl carbonyl carbon, offering high selectivity and practicality for monitoring cyanide concentrations in water samples (Sun, Wang, & Guo, 2009).

  • Enzyme Inhibition Activity :Derivatives of N-(3-hydroxyphenyl)benzamide, a compound structurally related to N-(3-cyanophenyl)benzamide, have shown enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes. These compounds were synthesized and characterized, indicating potential pharmacological activities (Abbasi et al., 2014).

  • Synthesis of Heterocyclic Structures :N-(2-cyanophenyl)benzimidoyl chloride, a compound related to N-(3-cyanophenyl)benzamide, reacts with thioamides to produce various cyclic products like benzothiazine, benzotriazocine, and quinazoline. These findings are significant for the synthesis of heterocyclic skeletons, which are crucial in drug development and material science (Fathalla & Pazdera, 2002).

  • Histone Deacetylase Inhibition :N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, structurally akin to N-(3-cyanophenyl)benzamide, acts as an isotype-selective histone deacetylase (HDAC) inhibitor. It inhibits HDACs 1-3 and 11, indicating potential as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Safety And Hazards

“N-(3-cyanophenyl)benzamide” is classified under the GHS07 hazard class . The hazard statements include H302, and the precautionary statements include P280, P305, P338, and P351 .

properties

IUPAC Name

N-(3-cyanophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPDMPHZMMJOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350505
Record name N-(3-cyanophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanophenyl)benzamide

CAS RN

141990-91-2
Record name N-(3-cyanophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Bollenbach, PGV Aquino… - … A European Journal, 2017 - Wiley Online Library
A simple, sustainable, efficient, mild, and low‐cost protocol was developed for d‐glucose‐assisted Cu‐catalyzed Ullmann reactions in water for amides, carbamates, and nitrogen‐…
SH Lee, W Lee, JS Bae, E Ma - Molecules, 2016 - mdpi.com
Three amidino- and ten non-amidinobenzamides were synthesized as 3-aminobenzoic acid scaffold-based anticoagulant and antiplatelet compounds. The anticoagulant activities of …
Number of citations: 7 www.mdpi.com
SH Lee, W Lee, TH Nguyen, IS Um, JS Bae… - International Journal of …, 2017 - mdpi.com
Thrombin (factor IIa) and factor Xa (FXa) are key enzymes at the junction of the intrinsic and extrinsic coagulation pathways and are the most attractive pharmacological targets for the …
Number of citations: 3 www.mdpi.com
G Vijaya Bhasker, E Laxminarayana, A Latha… - Rasayan J …, 2017 - researchgate.net
The synthesis of Quinoxalines with Naphthyridines has been intensively studied in the times of yore, particularly because of the unlike biological activities attributed to many …
Number of citations: 1 www.researchgate.net
N Dubois, D Glynn, T McInally, B Rhodes, S Woodward… - Tetrahedron, 2013 - Elsevier
The range and utility of DABAL-Me 3 couplings of methyl esters and free carboxylic acids with primary and secondary amines under a variety of conditions (reflux, sealed tube, …
Number of citations: 39 www.sciencedirect.com
N Dubois, D Glynn, T Mcinally, B Rhodes… - … - nottingham-repository.worktribe.com
The range and utility of DABAL-Me3 couplings of methyl esters and free carboxylic acids with primary and secondary amines under a variety of conditions (reflux, sealed tube, …
GV Bhasker, GV Satyanarayana… - Indian J. Heterocycl …, 2018 - academia.edu
8-Naphthyridine derivatives play a very important role in the field of medicinal chemistry. 2 series of novel 2-substituted-1, 8-naphthyridine derivatives (10a-10k and 15a-15e) were …
Number of citations: 2 www.academia.edu
D Merk, C Lamers, K Ahmad… - Journal of Medicinal …, 2014 - ACS Publications
The ligand activated transcription factor nuclear farnesoid X receptor (FXR) is involved as a regulator in many metabolic pathways including bile acid and glucose homeostasis. …
Number of citations: 57 pubs.acs.org
J Li, Y Wang, H Xie, S Ren, JB Liu, N Luo, G Qiu - Molecular Catalysis, 2021 - Elsevier
An efficient iron-catalyzed synthesis of N-aryl amides from N‑methoxy amides and arylboronic acids is developed. FeCl 3 is used as the sole catalyst for the cross-coupling reaction …
Number of citations: 7 www.sciencedirect.com
Z Chen, X Wen, W Zheng, R He, D Chen… - The Journal of …, 2020 - ACS Publications
Cu-catalyzed domino decyanation and cyanation reaction of acyl cyanides with amines or alcohols have been developed. The cyano sources were generated in situ via C–CN …
Number of citations: 10 pubs.acs.org

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